ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, which is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a β-diketone.
Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridine is then coupled with the pyrazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: It can be used in the synthesis of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(2-chloropyridin-3-yl)propanoate: Similar structure but different substitution pattern on the pyridine ring.
(2-Chloropyridin-4-yl)methanol: Similar pyridine substitution but different functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10ClN3O2 |
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Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 3-(2-chloropyridin-4-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)9-6-8(14-15-9)7-3-4-13-10(12)5-7/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
JGOGXDGYZSPOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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